molecular formula C14H14F2N2O3 B2736144 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea CAS No. 1795360-13-2

1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea

Cat. No. B2736144
CAS RN: 1795360-13-2
M. Wt: 296.274
InChI Key: XQUYTJPMJGUVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, also known as MK-8245, is a small molecule inhibitor that targets the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism, and MK-8245 has been studied for its potential use in the treatment of type 2 diabetes.

Scientific Research Applications

Solvatochromic Fluorescence Probes

N-Acylureido functionality, akin to the structure of 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, serves as a potent acceptor substituent in solvatochromic fluorescence probes. Such compounds exhibit strong solvatochromism linked to their fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions based on the solvent's anion-stabilizing capabilities. This feature is particularly useful for sensing applications requiring high sensitivity to environmental changes (Bohne et al., 2005).

Protection of Uridine Ureido Nitrogen

The specific structural motifs found in 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea contribute to the development of novel protecting groups for uridine ureido nitrogen, such as the (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group. This group demonstrates good stability across various chemical transformations and can be selectively cleaved without affecting other sensitive functional groups, offering a versatile tool for synthetic biology and drug development applications (Kurosu et al., 2021).

Synthesis of Trifluoromethylated N-Heterocycles

The compound's structural framework facilitates the synthesis of trifluoromethylated N-heterocycles, leveraging condensations with bifunctional N-nucleophiles. This approach has enabled the creation of a diverse array of compounds, including pyrazoles, pyrazolines, and isoxazolines, which are of significant interest for pharmaceutical research and material science due to their unique chemical properties and biological activities (Bazhin et al., 2015).

Organosilicon Synthesis of Isocyanates

Research leveraging similar chemical structures has led to the development of methods for the organosilicon synthesis of isocyanates, including those in the furan, thiophene, and mono- and polyfluorophenyl series. These methods involve silylation of starting amines followed by phosgenation, offering a novel pathway for the synthesis of complex isocyanates used in various industrial and pharmaceutical applications (Lebedev et al., 2006).

Enzyme-Catalyzed Oxidation for Polymer Production

Structures similar to 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea play a crucial role in the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production. This process represents a significant advancement in the development of sustainable materials, demonstrating the potential of enzyme catalysis in converting biomass-derived compounds into valuable industrial chemicals (Dijkman et al., 2014).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c1-20-12(11-6-3-7-21-11)8-17-14(19)18-13-9(15)4-2-5-10(13)16/h2-7,12H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUYTJPMJGUVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea

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